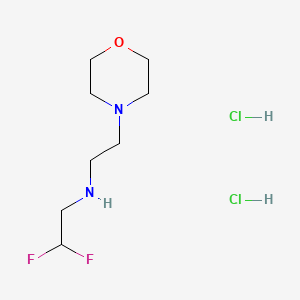

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride, also known as DFEM, is a fluorinated amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. In particular, DFEM has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target in pharmacological studies.

Aplicaciones Científicas De Investigación

Catalytic Amination of Aryl Chlorides

A catalytic system comprising a Pd(0) precursor and a dihydroimidazoline carbene ligand has demonstrated high efficiency in the amination of aryl and heteroaryl chlorides at room temperature. This system has achieved turnover numbers as high as 5000 at elevated temperatures for reactions involving morpholine with unactivated aryl chlorides, suggesting potential applications in the synthesis of complex amines including N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine derivatives (Stauffer et al., 2000).

Amine Protecting Groups and Synthesis of Morpholines

Sulfinamides have been identified as highly effective amine protecting groups, facilitating the synthesis of morpholines from 1,2-amino alcohols. This approach involves a double sulfinylation/hydrolysis strategy followed by reaction with bromoethyldiphenylsulfonium triflate, yielding protected morpholines in high yields. This methodology has been applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine, illustrating its utility in pharmaceutical synthesis (Fritz et al., 2011).

Analysis of Aliphatic Amines in Environmental Samples

The determination of aliphatic amines, including morpholine, in waste and surface water at sub-ppb levels involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This method enables the analysis of amines in aquatic environments, highlighting the environmental monitoring applications of derivatives of N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine (Sacher et al., 1997).

Electrochemical Fluorination of Cyclic Amines

Electrochemical fluorination of N-chloroalkyl substituted cyclic amines, including N-chloromethylmorpholine, has been conducted to obtain chlorine-retaining-perfluoroamines and perfluorinated amines. This process demonstrates the potential for modifying cyclic amines, such as N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine, to enhance their properties for various applications (Hayashi et al., 1983).

Propiedades

IUPAC Name |

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O.2ClH/c9-8(10)7-11-1-2-12-3-5-13-6-4-12;;/h8,11H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZEVGVGSOIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![6-Amino-1-benzyl-5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2855940.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)